molecular formula C22H21N5O2S B2815337 3-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1005104-04-0

3-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B2815337
CAS No.: 1005104-04-0
M. Wt: 419.5
InChI Key: MEXONNBSHNPWOD-UHFFFAOYSA-N
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Description

3-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Derivatives

Research on similar heterocyclic compounds involves the development of novel synthetic methodologies and the creation of diverse derivatives. For instance, the work by Dotsenko et al. (2021) explores the Mannich reaction in the synthesis of 1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile derivatives, leading to various [1,2,4]triazolo[1,5-a][1,5]diazocine-6,10(7H)-dicarbonitrile derivatives. This indicates a broad interest in synthesizing complex heterocycles for potential applications, including pharmaceuticals and materials science (Dotsenko et al., 2021).

Biological Activities and Applications

Compounds with similar structural features have been investigated for their biological activities. Abdel‐Aziz et al. (2008) synthesized pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, some of which exhibited moderate antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).

Potential for Novel Drug Development

The exploration of heterocyclic compounds often aims at discovering novel drug candidates. For example, Riyadh (2011) reported the synthesis of N-arylpyrazole-containing enaminones and their derivatives, with some showing cytotoxic effects comparable to standard drugs against certain cancer cell lines. This highlights the potential of such compounds in drug discovery and development (Riyadh, 2011).

Properties

IUPAC Name

11-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c28-18-8-4-7-17-16-9-14(11-26(17)18)10-25(12-16)19(15-5-2-1-3-6-15)20-21(29)27-22(30-20)23-13-24-27/h1-8,13-14,16,19,29H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXONNBSHNPWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(C4=CC=CC=C4)C5=C(N6C(=NC=N6)S5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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